

An In-depth Technical Guide to the Pharmacokinetics of SR2595

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Compound of Interest

Compound Name: SR2595

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This technical guide provides a comprehensive overview of the pharmacokinetic properties of **SR2595**, a potent and selective inverse agonist of the peroxisome proliferator-activated receptor-gamma (PPAR γ). Understanding the absorption, distribution, metabolism, and excretion (ADME) of **SR2595** is critical for its development as a potential therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Core Pharmacokinetic Parameters of SR2595

SR2595 has demonstrated pharmacokinetic properties suitable for in vivo studies, supporting once-daily oral dosing.^[1] The primary data available originates from studies in male C57BL/6J mice.

Plasma Pharmacokinetics

Following a single oral gavage administration of 20 mg/kg, **SR2595** exhibits rapid absorption and significant plasma exposure.

Parameter	Value	Unit
Dose	20	mg/kg
Route	Oral Gavage	-
Cmax (Maximum Concentration)	~1.5	μM
Tmax (Time to Maximum Concentration)	~2	hours
AUC (Area Under the Curve)	Data not available	μM*h
Half-life (t _{1/2})	Data not available	hours

Note: The data for Cmax and Tmax are estimated from graphical representations in the cited literature. Precise values for AUC and half-life are not currently available in the public domain.

Tissue Distribution

SR2595 has been shown to distribute to adipose tissue, a key site of action for PPARγ modulators.

Tissue	Concentration at 24h	Unit
Epididymal White Adipose Tissue (WAT)	~2.5	μM

This concentration in WAT after 24 hours indicates sustained tissue exposure following a single oral dose.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic assessment of **SR2595**.

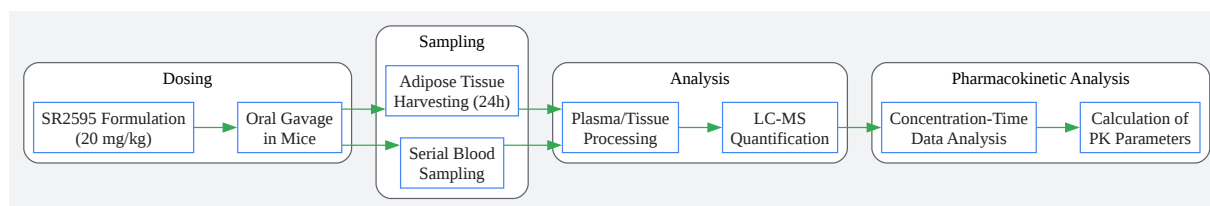
Animal Studies

Species: Male C57BL/6J mice.[1] Housing: Mice were housed in a temperature-controlled environment with a 12-hour light/dark cycle and fed a regular chow diet.[1] Drug Administration: **SR2595** was administered as a single dose of 20 mg/kg via oral gavage.[1] For chronic studies, daily oral gavage was performed for 21 days.[1]

Sample Collection and Bioanalysis

Blood Sampling: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile. While the exact time points are not explicitly stated in the available literature, a typical serial bleeding protocol for mice would involve sampling at time points such as 0, 0.5, 1, 2, 4, 8, and 24 hours. **Tissue Sampling:** Epididymal white adipose tissue was collected at 24 hours post-dosing to determine tissue drug concentration. **Bioanalytical Method:** Although the specific bioanalytical method for **SR2595** quantification is not detailed in the primary literature, it is standard practice to use liquid chromatography-mass spectrometry (LC-MS) for the quantitative determination of small molecules in biological matrices. A validated LC-MS method would provide the necessary sensitivity, specificity, and accuracy for pharmacokinetic studies.

The workflow for a typical pharmacokinetic study is illustrated below.



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*Experimental workflow for pharmacokinetic analysis of **SR2595**.*

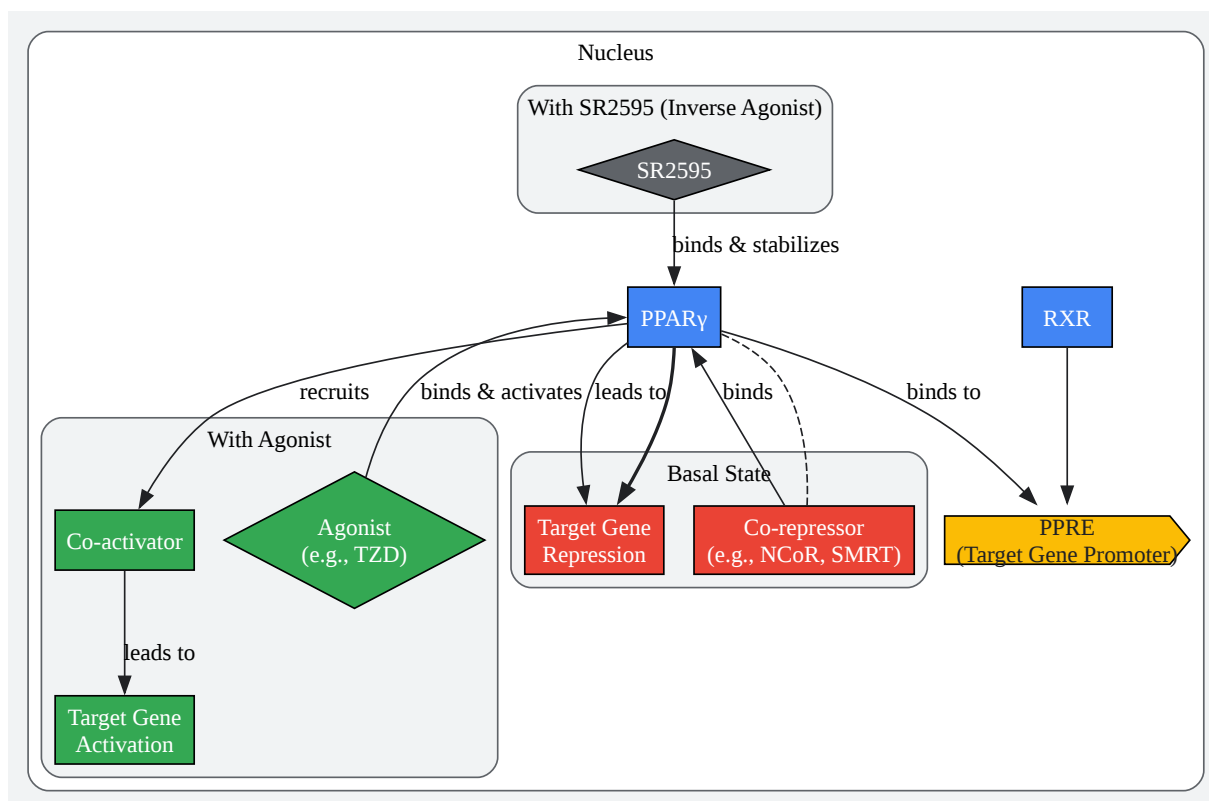
Signaling Pathway of SR2595

SR2595 functions as an inverse agonist of PPAR γ . Unlike agonists that activate the receptor, or antagonists that block agonist binding, an inverse agonist reduces the basal activity of the receptor.

PPAR γ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to PPAR Response Elements (PPREs) in the promoter regions of target genes. In its basal state, the PPAR γ /RXR complex can be bound by co-repressor proteins (e.g., NCoR, SMRT), which limit gene transcription. Binding of an agonist leads to a conformational change that releases co-repressors and recruits co-activators, thereby increasing gene expression.

SR2595, as an inverse agonist, stabilizes the interaction between PPAR γ and co-repressors. This action actively represses the transcription of PPAR γ target genes, such as those involved in adipogenesis.

The signaling pathway is depicted in the diagram below.



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Simplified signaling pathway of PPAR γ modulation.

In summary, **SR2595** presents a pharmacokinetic profile that allows for effective in vivo studies with once-daily oral administration. Its mechanism as a PPAR γ inverse agonist leads to the repression of target genes, a pathway with potential therapeutic implications. Further detailed pharmacokinetic studies, including determination of bioavailability, metabolism, and excretion pathways, will be essential for the continued development of **SR2595**.

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References

- 1. Pharmacological Repression of PPAR γ Promotes Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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